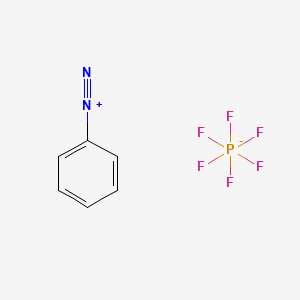
Phenyldiazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyldiazonium hexafluorophosphate is a useful research compound. Its molecular formula is C6H5F6N2P and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzenediazonium hexafluorophosphate is a diazonium salt that is used in surface functionalization of materials . It allows for the creation of covalently attached coatings on conducting and semiconducting materials . The salt is obtained through the diazotization of aromatic amines in the presence of hexafluorophosphates .
Surface Functionalization
- Electrochemical Reduction Benzenediazonium hexafluorophosphate monolayers can be functionalized through in situ electrochemical reduction . A mild potential selectively reduces one diazonium group per ring because of the potential difference between the first and second reduction of bis(benzenediazonium) hexafluorophosphate, which results in a high density of surface-bound diazonium groups . The resulting diazonium-containing monolayer then readily reacts with electron-rich aromatic compounds .
- Gomberg-Bachmann Arylation The reaction with ferrocene produces a dense ferrocene-containing monolayer through a Gomberg-Bachmann type arylation . The ferrocene group that results exhibits rapid electron transfer to the electrode because of the conjugated linker layer, according to alternating current voltammetry (ACV) and cyclic voltammetry .
- Post-functionalization Chemical coupling methods can be implemented on modified substrates via diazonium chemistry . Carboxyl groups can be activated with EDC/NHS aqueous solution, followed by the addition of a ferrocene derivative .
- Applications in Biosensors Aminophenyl tethered surfaces can be exploited to build immunosensors . EDC activated amide coupling can be exploited with aminophenyl platforms directly prepared from reduction of in situ diazoniated p-phenylenediamine . This technique can be used to attach biotin to a gold surface for the detection of anti-biotin IgG, or to generate oligo (ethylene glycol) antifouling layers on glassy carbon for detection of HbA1c in human blood .
- Grafting mechanisms Gold nanostructures can be chemically functionalized using benzenediazonium-tetrafluoroborate .
Propriétés
Numéro CAS |
369-58-4 |
|---|---|
Formule moléculaire |
C6H5F6N2P |
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C6H5N2.F6P/c7-8-6-4-2-1-3-5-6;1-7(2,3,4,5)6/h1-5H;/q+1;-1 |
Clé InChI |
GIDPFONPWSEBOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Key on ui other cas no. |
369-58-4 |
Numéros CAS associés |
2684-02-8 (Parent) |
Solubilité |
0.04 M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















